Butyl 6-methylpyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

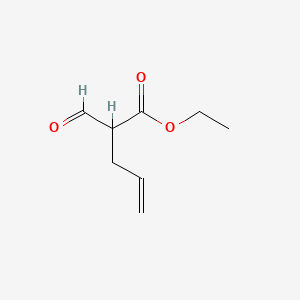

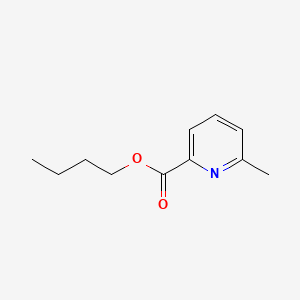

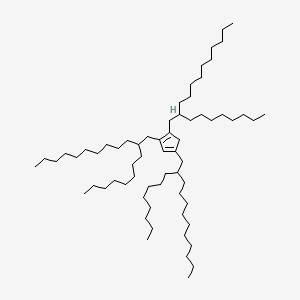

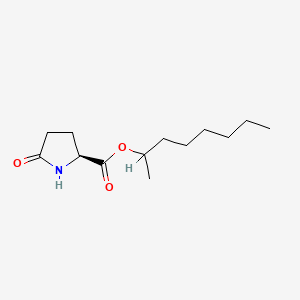

Le 6-méthylpyridine-2-carboxylate de butyle est un composé organique de formule moléculaire C11H15NO2. Il s'agit d'un dérivé de la pyridine, plus précisément un ester butylique de l'acide 6-méthylpyridine-2-carboxylique. Ce composé est intéressant dans divers domaines de la chimie en raison de sa structure et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-méthylpyridine-2-carboxylate de butyle implique généralement l'estérification de l'acide 6-méthylpyridine-2-carboxylique avec du butanol. La réaction est généralement catalysée par un acide tel que l'acide sulfurique ou l'acide chlorhydrique. Le schéma réactionnel général est le suivant :

acide 6-méthylpyridine-2-carboxylique+butanolcatalyseur acide6-méthylpyridine-2-carboxylate de butyle+eau

Méthodes de production industrielle

En milieu industriel, le processus d'estérification peut être réalisé dans de grands réacteurs avec élimination continue de l'eau pour pousser la réaction à son terme. L'utilisation de la distillation azéotropique ou des tamis moléculaires peut contribuer à l'élimination efficace de l'eau.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-méthylpyridine-2-carboxylate de butyle peut subir diverses réactions chimiques, notamment :

Hydrolyse : L'ester peut être hydrolysé en acide et en alcool correspondants en présence d'un acide ou d'une base forte.

Réduction : Le groupe ester peut être réduit en alcool à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Le cycle pyridine peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques, généralement à l'aide d'acide chlorhydrique ou d'hydroxyde de sodium.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.

Substitution : Nitration à l'aide d'un mélange d'acide nitrique et d'acide sulfurique ; halogénation à l'aide d'halogènes comme le chlore ou le brome.

Principaux produits

Hydrolyse : Acide 6-méthylpyridine-2-carboxylique et butanol.

Réduction : 6-méthylpyridine-2-méthanol de butyle.

Substitution : Divers dérivés substitués selon l'électrophile utilisé.

Applications de la recherche scientifique

Le 6-méthylpyridine-2-carboxylate de butyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les enzymes.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa similitude structurelle avec des composés biologiquement actifs.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme réactif dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action du 6-méthylpyridine-2-carboxylate de butyle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes ou les récepteurs, modifiant ainsi leur activité. Le groupe ester peut être hydrolysé pour libérer la forme acide active, qui peut ensuite participer à diverses voies biochimiques.

Applications De Recherche Scientifique

Butyl 6-methylpyridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of butyl 6-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester group can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 6-méthylpyridine-2-carboxylique : L'acide parent du 6-méthylpyridine-2-carboxylate de butyle.

6-méthylpyridine-2-carboxylate d'éthyle : Un ester avec une chaîne alkyle plus courte.

6-méthylpyridine-2-carboxylate de méthyle : Un ester avec une chaîne alkyle encore plus courte.

Unicité

Le 6-méthylpyridine-2-carboxylate de butyle est unique en raison de son groupe ester spécifique, qui peut influencer sa solubilité, sa réactivité et son activité biologique par rapport aux autres esters de l'acide 6-méthylpyridine-2-carboxylique. Le groupe butyle offre un équilibre entre l'hydrophobicité et l'hydrophilie, ce qui le rend approprié pour diverses applications.

Propriétés

Numéro CAS |

39640-52-3 |

|---|---|

Formule moléculaire |

C11H15NO2 |

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

butyl 6-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-3-4-8-14-11(13)10-7-5-6-9(2)12-10/h5-7H,3-4,8H2,1-2H3 |

Clé InChI |

JHBFXWFPYWWMKA-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC(=O)C1=CC=CC(=N1)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)